

An In-Depth Technical Guide to the Chemical Properties of Promethazine-d4

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Compound of Interest

Compound Name: Promethazine-d4

Cat. No.: B602524

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Introduction

Promethazine-d4 is a deuterated analog of Promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. The strategic replacement of four hydrogen atoms with deuterium atoms makes **Promethazine-d4** an invaluable tool in analytical and pharmacokinetic research. Its primary application is as a stable isotope-labeled internal standard for the quantification of Promethazine in biological matrices using mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties of **Promethazine-d4**, intended to support its effective use in a research and drug development context.

Chemical and Physical Properties

Promethazine-d4 is most commonly available as its hydrochloride salt. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties of Promethazine-d4 Hydrochloride

Property	Value	Source(s)
Chemical Name	N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride	[1]
Synonyms	(+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4)	[1]
Molecular Formula	C ₁₇ H ₁₇ D ₄ ClN ₂ S	[2] [3]
Molecular Weight	324.90 g/mol	[2]
CAS Number	1173018-74-0	
Unlabeled CAS Number	58-33-3 (for Promethazine HCl)	
Isotopic Purity	98 atom % D	
Chemical Purity	min 97%	

Table 2: Physical Characteristics of Promethazine-d4 Hydrochloride

Property	Description	Source(s)
Appearance	Solid, Off-white to yellow crystalline powder	
Solubility	Water: 100 mg/mL (with sonication) DMSO: 50 mg/mL (with sonication) Ethanol, Chloroform: Freely soluble Ether, Acetone, Ethyl Acetate: Practically insoluble	
Storage Conditions	Solid: 4°C, sealed from moisture. In Solvent: -80°C for 6 months; -20°C for 1 month (sealed from moisture).	
Stability	Sensitive to light. Slowly oxidizes on prolonged exposure to air, which may cause a blue discoloration.	

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Promethazine-d4** are proprietary to manufacturers, its application as an internal standard in quantitative bioanalysis is well-established. Below is a generalized methodology for its use in an LC-MS/MS assay for the determination of Promethazine in a biological matrix (e.g., plasma).

General Protocol for Quantitative Analysis of Promethazine using Promethazine-d4 as an Internal Standard

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a primary stock solution of Promethazine and **Promethazine-d4** (internal standard, IS) in a suitable organic solvent (e.g., methanol).

- Prepare a series of working standard solutions of Promethazine at different concentrations by serial dilution of the primary stock solution.
- Prepare a working solution of the internal standard (**Promethazine-d4**) at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
- Add the internal standard working solution (e.g., 10 µL of **Promethazine-d4** solution) to each sample, except for the blank matrix.
- Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to each tube.
- Vortex the tubes to ensure thorough mixing and precipitation of proteins.
- Centrifuge the tubes at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Inject a small volume of the prepared sample supernatant onto an appropriate LC column (e.g., a C18 reversed-phase column).
 - Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Promethazine and **Promethazine-d4** from matrix components.
- Mass Spectrometry (MS/MS):
 - Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

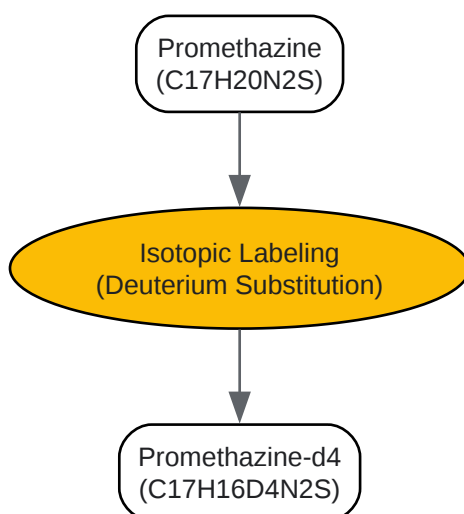
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Promethazine and **Promethazine-d4**.
 - Hypothetical MRM transitions (to be optimized experimentally):
 - Promethazine: e.g., m/z 285.1 → 86.1
 - **Promethazine-d4**: e.g., m/z 289.1 → 90.1

4. Data Analysis:

- Integrate the peak areas for both the analyte (Promethazine) and the internal standard (**Promethazine-d4**) for each sample.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of Promethazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

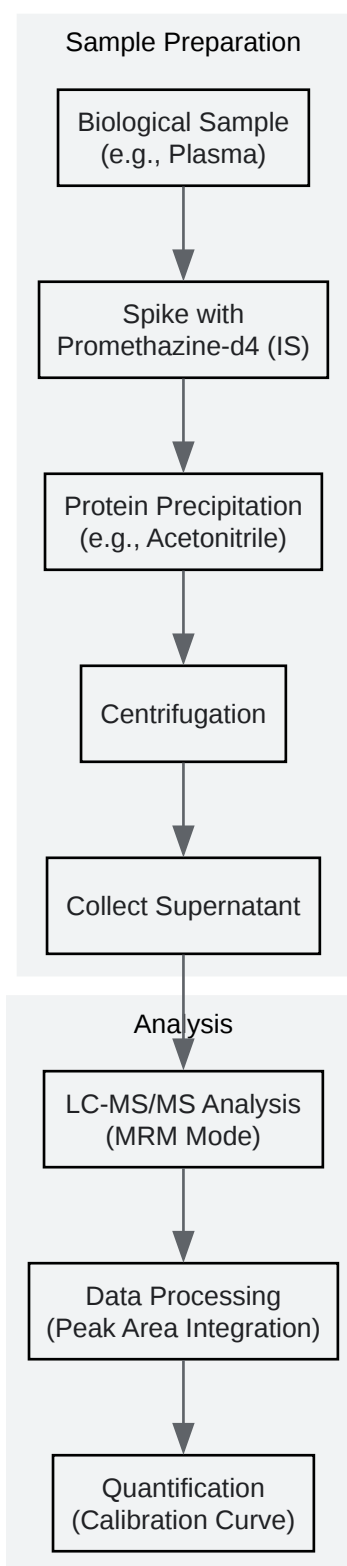
Logical Relationship: Promethazine and its Deuterated Analog



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Caption: Isotopic labeling of Promethazine results in **Promethazine-d4**.

Experimental Workflow: Use of Promethazine-d4 as an Internal Standard

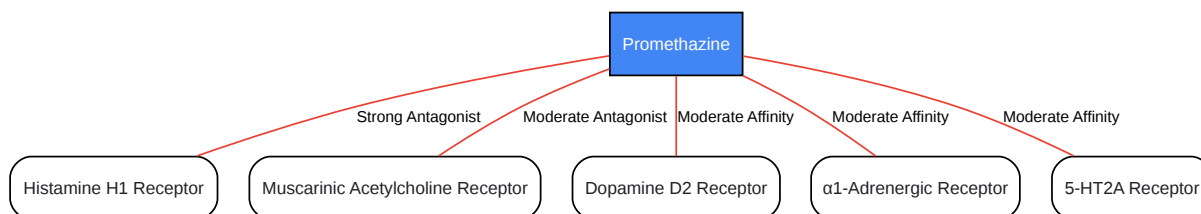


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Caption: Workflow for bioanalysis using **Promethazine-d4** as an internal standard.

Signaling Pathway of Promethazine (Parent Compound)

Note: The following diagram illustrates the established receptor interactions of the parent compound, Promethazine. **Promethazine-d4** is expected to have the same pharmacological targets but is primarily used for analytical purposes.



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Caption: Receptor antagonism profile of Promethazine.

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